molecular formula C9H5ClN2O2 B13669676 4-Chloroquinazoline-8-carboxylic acid

4-Chloroquinazoline-8-carboxylic acid

Cat. No.: B13669676
M. Wt: 208.60 g/mol
InChI Key: SDAAFDZDRNRNHU-UHFFFAOYSA-N
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Description

4-Chloroquinazoline-8-carboxylic acid is a derivative of quinazoline, an aromatic heterocyclic compound. Quinazoline itself is composed of a benzene ring fused with a pyrimidine ring. The addition of a chlorine atom at the 4th position and a carboxylic acid group at the 8th position of the quinazoline ring results in this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinazoline-8-carboxylic acid typically involves the chlorination of quinazoline derivatives. One common method is the reaction of 4-hydroxyquinazoline with thionyl chloride, which replaces the hydroxyl group with a chlorine atom . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as anhydrous ethanol .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

Mechanism of Action

Properties

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.60 g/mol

IUPAC Name

4-chloroquinazoline-8-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2/c10-8-5-2-1-3-6(9(13)14)7(5)11-4-12-8/h1-4H,(H,13,14)

InChI Key

SDAAFDZDRNRNHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)N=CN=C2Cl

Origin of Product

United States

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